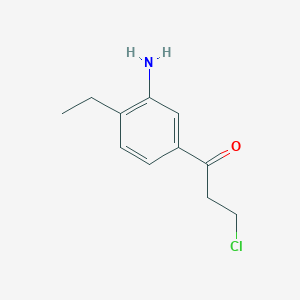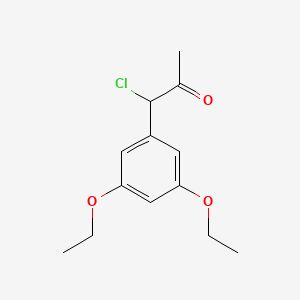
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 It is a chlorinated ketone derivative of 3,5-diethoxyphenylpropanone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one typically involves the chlorination of 1-(3,5-diethoxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as ethanol or water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 1-amino-1-(3,5-diethoxyphenyl)propan-2-one.
Reduction: Formation of 1-chloro-1-(3,5-diethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-1-(3,5-diethoxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated ketone structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dimethoxyphenyl)propan-2-one: A similar compound with methoxy groups instead of ethoxy groups.
1-Chloro-1-(3,5-dimethoxyphenyl)propan-2-one: A chlorinated derivative with methoxy groups.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: A hydroxylated derivative with methoxy groups.
Uniqueness
1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethoxy groups instead of methoxy groups can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17ClO3 |
|---|---|
Peso molecular |
256.72 g/mol |
Nombre IUPAC |
1-chloro-1-(3,5-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-11-6-10(13(14)9(3)15)7-12(8-11)17-5-2/h6-8,13H,4-5H2,1-3H3 |
Clave InChI |
IAJLYPCRGAQJPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


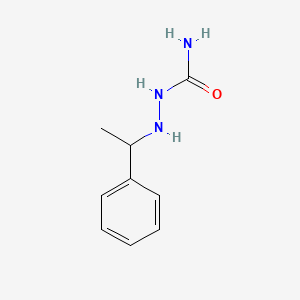
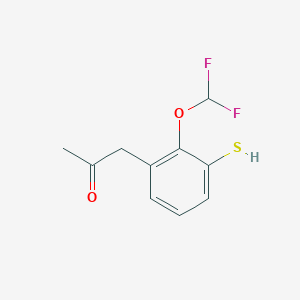



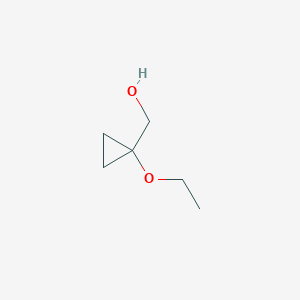


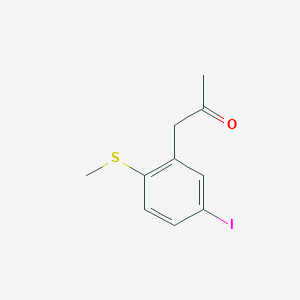
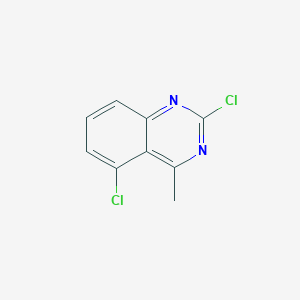

![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)

